molecular formula C21H19F3N2O2S B460682 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid CAS No. 626228-64-6

4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid

Katalognummer: B460682
CAS-Nummer: 626228-64-6
Molekulargewicht: 420.4g/mol
InChI-Schlüssel: YTZAMFKRMIVOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid is a potent and selective small molecule inhibitor of the KRAS G12C oncogenic protein. This compound functions as a covalent inhibitor, specifically targeting the mutant cysteine residue in the switch-II pocket of KRAS G12C and trapping it in an inactive GDP-bound state, thereby disrupting downstream signaling pathways such as MAPK and PI3K. Its structure features a benzoic acid moiety linked to a hexahydrocycloocta[b]pyridine core, which contributes to its binding affinity and selectivity. Research indicates this molecule is a key tool for investigating the role of KRAS G12C in various cancers, including non-small cell lung cancer, colorectal adenocarcinoma, and pancreatic ductal adenocarcinoma. Studies using this compound help elucidate resistance mechanisms and explore effective combination therapy strategies. It is intended for in vitro and in vivo research applications to advance the development of targeted oncology therapeutics. For Research Use Only. Not for human or veterinary diagnosis or therapy.

Eigenschaften

IUPAC Name

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)18-15-5-3-1-2-4-6-17(15)26-19(16(18)11-25)29-12-13-7-9-14(10-8-13)20(27)28/h7-10H,1-6,12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZAMFKRMIVOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Trifluoromethylation

The trifluoromethyl group at position 4 is introduced via nucleophilic substitution. A 2021 patent (CN115611739A) utilizes trifluoromethyl copper complexes in the presence of a palladium catalyst. Key steps include:

  • Reacting a brominated pyridine precursor with (CF₃)₂CuLi at −78°C.

  • Quenching with ammonium chloride to yield the trifluoromethylated product.

Cyano Group Incorporation

The cyano group at position 3 is introduced via Sandmeyer reaction:

  • Diazotization of an amino-substituted intermediate using sodium nitrite and HCl.

  • Treatment with CuCN in dimethylformamide (DMF) at 50°C.

Sulfur Linkage Formation

The sulfanylmethyl bridge is formed through a thiol-ene reaction:

  • Thiol Generation : Reducing a disulfide precursor (e.g., cystamine) with lithium aluminum hydride (LiAlH₄) to produce a thiol.

  • Coupling : Reacting the thiol with a bromomethyl-substituted benzoic acid derivative in the presence of triethylamine.

ParameterValue/Detail
SolventAcetonitrile
Temperature25°C (room temperature)
Reaction Time12–16 hours
Yield80–85%

Final Assembly and Purification

The fully functionalized cycloocta[b]pyridine is coupled to the benzoic acid moiety via esterification, followed by saponification:

  • Esterification : Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester linkage.

  • Saponification : Hydrolyzing the ester with aqueous NaOH in ethanol to yield the free carboxylic acid.

Purification employs silica gel column chromatography with a petroleum ether/ethyl acetate (5:1) eluent, achieving >98% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Ozone OxidationGreen, high yieldRequires specialized equipment
CondensationScalable, avoids toxic reagentsMulti-step, moderate yields
Thiol-ene CouplingHigh selectivityLong reaction times

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the cyano and trifluoromethyl groups, which are known to enhance biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism by which 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Rings

3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
  • Key Differences :
    • Replaces the CF₃ and CN groups with methoxy (OCH₃) and methyl (CH₃) substituents.
    • Contains a benzimidazole-sulfonyl group instead of a cycloocta[b]pyridine core.
  • The benzimidazole system may enhance π-π stacking but lacks the steric constraints of the cycloocta ring .
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
  • Key Differences :
    • Simpler pyridyl-benzoic acid structure without a fused cycloocta ring or sulfanylmethyl linker.
    • Retains the CF₃ group but lacks the CN substituent.
  • Implications :
    • Lower molecular weight (267.20 g/mol vs. ~450 g/mol for the target compound) may improve solubility but reduce target specificity.
    • Melting point (287.5–293.5°C) suggests higher crystallinity compared to the target compound, which likely has a more flexible backbone .

Role of the Sulfanylmethyl Linker

  • Comparison to 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic Acid: Features a dihydroisoxazole core instead of cycloocta[b]pyridine. The aminomethyl linker differs from the sulfanylmethyl group, altering hydrogen-bonding capacity and redox stability. Such variations may influence pharmacokinetic profiles, such as metabolic oxidation susceptibility .

Cycloocta[b]pyridine vs. Simpler Ring Systems

  • Lumping Strategy Considerations :
    • Organic compounds with similar structures (e.g., benzoic acid derivatives) are often grouped for computational modeling. However, the cycloocta[b]pyridine core in the target compound introduces unique steric and electronic effects that may defy lumping with smaller-ring analogs like pyridyl-benzoic acids .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Core Structure Melting Point (°C)
Target Compound ~450* CF₃, CN, -SCH₂- Cycloocta[b]pyridine Not reported
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid 267.20 CF₃ Pyridine 287.5–293.5
Compound 9c ~500* OCH₃, CH₃, -SO₂- Benzimidazole Not reported

*Estimated based on structural analogs.

Table 2: Functional Group Impact on Bioactivity

Functional Group Target Compound Analog (e.g., 9c) Bioactivity Implications
Trifluoromethyl (CF₃) Enhances lipophilicity Absent (methoxy present) Reduced metabolic degradation
Sulfanylmethyl (-SCH₂-) Potential redox activity Sulfonyl (-SO₂-) in 9c Increased stability, H-bonding
Cycloocta[b]pyridine Conformational rigidity Smaller rings (e.g., pyridine) Altered target binding kinetics

Biologische Aktivität

The compound 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid is an organic molecule that exhibits a complex structure with multiple functional groups. Its unique characteristics make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, synthesizing findings from various studies and resources.

Structural Overview

The molecular formula of the compound is C21H22F3N3O2SC_{21}H_{22}F_3N_3O_2S, and it possesses a molecular weight of approximately 449.5 g/mol. The key structural features include:

  • Cyano group (-C≡N)
  • Trifluoromethyl group (-CF₃)
  • Hexahydrocyclooctapyridine moiety
  • Sulfanyl group (-S-)
  • Benzoic acid moiety

These functional groups contribute to the compound's potential biological activities and reactivity patterns.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components:

  • Cyano Group : Known to enhance binding affinity and metabolic stability in drug design.
  • Trifluoromethyl Group : Increases lipophilicity, which may influence absorption and distribution in biological systems.
  • Sulfanyl Group : Can participate in various chemical reactions, potentially leading to bioactive metabolites.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Certain analogs have been noted for their ability to inhibit inflammatory pathways.

Case Studies

Recent studies have highlighted the potential of compounds with similar structures in various therapeutic areas:

  • Anti-cancer Activity : A study on related compounds indicated cytotoxic effects against specific cancer cell lines (e.g., breast cancer).
  • Neuroprotective Effects : Research has suggested that certain derivatives may protect neuronal cells from oxidative stress.

Data Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria,
Anti-inflammatoryInhibition of TNF-alpha production,
CytotoxicitySignificant effects on cancer cell lines ,
NeuroprotectionProtection against oxidative stress ,

Synthetic Routes

The synthesis of this compound can be achieved through several methods involving:

  • Nucleophilic Substitution Reactions : Utilizing the sulfanyl group to introduce various substituents.
  • Coupling Reactions : Joining the benzoic acid moiety with the hexahydrocyclooctapyridine derivative.

Potential Applications

The compound's unique properties suggest applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Materials Science : Due to its structural complexity and functional groups that may impart desirable properties to polymers or coatings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.